molecular formula C9H10O2 B096243 Hydrocinnamic-2,2-D2 acid CAS No. 19136-97-1

Hydrocinnamic-2,2-D2 acid

Cat. No. B096243
CAS RN: 19136-97-1
M. Wt: 152.19 g/mol
InChI Key: XMIIGOLPHOKFCH-RJSZUWSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04343893

Procedure details

In a 2-liter, 3-necked, round-bottomed flask equipped with mechanical stirrer, thermometer, and addition funnel was placed 361 g (2.41 mol) of hydrocinnamic acid which was warmed to 50° to maintain it in a liquid state. To the warm liquid was added slowly dropwise over a 4 hour period with good stirring a mixture of 241 g of nitric acid and 546 g of sulfuric acid. The reaction is very exothermic so that a water cooling bath was required to which ice was added occasionally to keep the temperature at 50° C. The very thick reaction mixture was stirred for an additional 2 hours and poured onto 3 liters of ice. The solid was collected by filtration and washed repeatedly with a total of 6 liters of water. After air drying, the entire sample was recrystallized from 800 ml of acetone, giving a first crop of 150.4 g mp. 162°-164° C.
Quantity
361 g
Type
reactant
Reaction Step One
Quantity
241 g
Type
reactant
Reaction Step Two
Quantity
546 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N+:12]([O-])([OH:14])=[O:13].S(=O)(=O)(O)O>>[N+:12]([C:7]1[CH:6]=[CH:5][C:4]([CH2:3][CH2:2][C:1]([OH:11])=[O:10])=[CH:9][CH:8]=1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
361 g
Type
reactant
Smiles
C(CCC1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
241 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
546 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
3 L
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with good stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-liter, 3-necked, round-bottomed flask equipped with mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer, and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 50°
TEMPERATURE
Type
TEMPERATURE
Details
to maintain it in a liquid state
ADDITION
Type
ADDITION
Details
To the warm liquid was added slowly dropwise over a 4 hour period
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction is very exothermic so that a water cooling bath
ADDITION
Type
ADDITION
Details
was added occasionally
CUSTOM
Type
CUSTOM
Details
at 50° C
STIRRING
Type
STIRRING
Details
The very thick reaction mixture was stirred for an additional 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed repeatedly with a total of 6 liters of water
CUSTOM
Type
CUSTOM
Details
After air drying
CUSTOM
Type
CUSTOM
Details
the entire sample was recrystallized from 800 ml of acetone
CUSTOM
Type
CUSTOM
Details
giving a first crop of 150.4 g mp. 162°-164° C.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(CCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.